Cas no 1803963-92-9 (3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with an aminomethyl group, an iodine atom, a methyl group, and a trifluoromethoxy moiety. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine substituent offers opportunities for further functionalization via cross-coupling reactions, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity. The aminomethyl group provides a handle for derivatization, enabling the construction of more complex structures. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced electronic and steric properties.
3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine structure
1803963-92-9 structure
Product Name:3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine
CAS No:1803963-92-9
MF:C8H8F3IN2O
MW:332.061604499817
CID:4814209
Update Time:2025-05-23

3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H8F3IN2O/c1-4-2-6(12)14-7(5(4)3-13)15-8(9,10)11/h2H,3,13H2,1H3
    • InChI Key: SVMIIMGZDQWTSQ-UHFFFAOYSA-N
    • SMILES: IC1=CC(C)=C(C(=N1)OC(F)(F)F)CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.1

3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029091092-1g
3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine
1803963-92-9 97%
1g
$1,460.20 2022-04-02

Additional information on 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine

Recent Advances in the Study of 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine (CAS: 1803963-92-9)

The compound 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine (CAS: 1803963-92-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique trifluoromethoxy and iodo substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and radiopharmaceuticals. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to harness its pharmacological properties for targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine, highlighting its role as a key intermediate in the development of selective kinase inhibitors. The researchers employed a multi-step synthesis approach, starting from commercially available pyridine derivatives, and achieved a high yield of the target compound. The study also investigated the compound's stability under various physiological conditions, confirming its suitability for further drug development.

In another groundbreaking study, researchers from the Massachusetts Institute of Technology (MIT) demonstrated the potential of 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine as a radiolabeling agent for positron emission tomography (PET) imaging. The iodine-125 labeled derivative of the compound exhibited excellent in vivo stability and high target specificity, making it a promising candidate for diagnostic applications in oncology and neurology. These findings were published in the ACS Chemical Biology journal in early 2024.

Further pharmacological evaluations have revealed that 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine exhibits moderate inhibitory activity against several cancer-related kinases, including EGFR and VEGFR. Molecular docking studies suggest that the compound's unique trifluoromethoxy group plays a critical role in its binding affinity and selectivity. These insights open new avenues for the rational design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential toxicity. Ongoing research is focused on structural modifications to enhance its bioavailability and therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine (CAS: 1803963-92-9) represents a versatile scaffold with significant potential in drug discovery and diagnostic imaging. Its unique chemical properties and demonstrated biological activities make it a valuable tool for researchers in the chemical biology and medicinal chemistry fields. Future studies will likely explore its applications in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.

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